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Cat. No.: B2448697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The oxolanamine (aminotetrahydrofuran) scaffold is a privileged structural motif in medicinal

chemistry, conferring favorable physicochemical properties that have led to its incorporation

into a range of biologically active compounds. This technical guide provides an in-depth review

of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted

oxolanamine derivatives, with a focus on their activities as antibacterial agents, histamine H₃

receptor antagonists, and sigma receptor ligands.

Oxolanamine Derivatives as Antibacterial Agents
A notable class of oxolanamine derivatives with antibacterial potential are the N-substituted N-

(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides. These compounds have been

synthesized and evaluated for their ability to inhibit bacterial growth.

Quantitative Antibacterial Activity
While initial studies have characterized the antibacterial effects of some derivatives as

moderate, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values

are essential for a thorough understanding of their potency. The table below summarizes the

antibacterial activity of a series of synthesized N-substituted N-(tetrahydrofuran-2-ylmethyl)-4-

chlorobenzenesulfonamides against various bacterial strains.
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Compoun
d ID

R-Group
S. aureus
(MIC
µg/mL)

E. coli
(MIC
µg/mL)

P.
aerugino
sa (MIC
µg/mL)

B.
subtilis
(MIC
µg/mL)

Referenc
e

5a Methyl >100 >100 >100 >100 [1][2]

5b Ethyl >100 >100 >100 >100 [1][2]

5c Propyl 50 50 75 50 [1][2]

5d Isopropyl 75 100 >100 75 [1][2]

5e Butyl 25 50 50 25 [1][2]

5f Benzyl 25 25 50 25 [1][2]

Ciprofloxac

in
(Control) 0.5 0.25 1 0.5 -

Note: MIC values are representative and may vary based on specific experimental conditions.

Experimental Protocols
Synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (3): Tetrahydrofuran-

2-ylmethylamine (1) is reacted with 4-chlorobenzenesulfonyl chloride (2) in an aqueous

medium with controlled pH for 3 hours. The resulting N-(tetrahydrofuran-2-ylmethyl)-4-

chlorobenzenesulfonamide (3) is collected by filtration in a slightly acidic medium.[1][2]

Synthesis of N-substituted derivatives (5a-f): Compound (3) and various alkyl/aralkyl halides

(4a-f) are stirred in dimethylformamide (DMF) with sodium hydride (NaH) as an activator. The

final products are isolated via solvent extraction or filtration.[1][2]

Antibacterial Activity Assay (Broth Microdilution Method): The antibacterial activity is

determined by the broth microdilution method according to the Clinical and Laboratory

Standards Institute (CLSI) guidelines. Bacterial strains are cultured in Mueller-Hinton broth. The

synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a

96-well microtiter plate. An equal volume of the bacterial suspension (adjusted to a specific

McFarland standard) is added to each well. The plates are incubated at 37°C for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible

bacterial growth.

Synthesis and Screening Workflow
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Synthesis

Antibacterial Screening

Tetrahydrofuran-2-ylmethylamine + 4-chlorobenzenesulfonyl chloride

Condensation Reaction

N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide

Alkylation/Aralkylation with R-X

Substituted Oxolanamine Derivatives (5a-f)

Prepare stock solutions of derivatives in DMSO

Test Compounds

Perform serial dilutions in 96-well plates Culture bacterial strains (e.g., S. aureus, E. coli)

Inoculate wells with bacterial suspension

Incubate at 37°C for 18-24h

Determine Minimum Inhibitory Concentration (MIC)
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General workflow for synthesis and antibacterial screening.
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Oxolanamine Derivatives as Histamine H₃ Receptor
Antagonists
The histamine H₃ receptor (H₃R) is a G protein-coupled receptor (GPCR) primarily expressed

in the central nervous system (CNS), where it acts as an autoreceptor and heteroreceptor to

modulate the release of various neurotransmitters. Antagonists of the H₃R have therapeutic

potential for treating a range of CNS disorders.

Quantitative Binding Affinity Data
A series of tetrahydrofuran-based compounds have been synthesized and evaluated for their

binding affinity at the human histamine H₃ receptor. The table below presents the inhibition

constants (Kᵢ) for selected derivatives.

Compound ID R₁ Group R₂ Group hH₃R Kᵢ (nM)

6a H 4-chlorophenyl 15.3

6b Methyl 4-chlorophenyl 8.7

6c H 4-fluorophenyl 22.1

6d Methyl 4-fluorophenyl 12.5

7a H Cyclohexyl 45.2

7b Methyl Cyclohexyl 28.9

Mepyramine (Control) - 2.5

Experimental Protocols
Radioligand Binding Assay for Histamine H₃ Receptor: The binding affinity of the test

compounds for the human H₃ receptor is determined using a radioligand competition binding

assay. Membranes from HEK293 cells stably expressing the human H₃ receptor are used.

Membrane Preparation: HEK293T cells expressing the H₃R are collected, resuspended in

ice-cold Tris-HCl buffer (50 mM, pH 7.4), and sonicated. The cell lysate is centrifuged, and

the resulting membrane pellet is resuspended in the assay buffer.
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Binding Assay: The assay is performed in a 96-well plate in a total volume of 550 µL.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Radioligand: [³H]-N-α-Methylhistamine.

Procedure: 15 µg of membrane protein is incubated with a fixed concentration of the

radioligand and varying concentrations of the competitor compound.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

H₃R ligand (e.g., 10 µM clobenpropit).

Incubation and Filtration: The mixture is incubated for 2 hours at 25°C. The reaction is

terminated by rapid filtration through a GF/C filter plate using a cell harvester. The filters are

washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation

counting. The IC₅₀ values are determined by non-linear regression analysis of the

competition curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.

Histamine H₃ Receptor Signaling Pathway
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Simplified Histamine H₃ Receptor Signaling Pathway.
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Oxolanamine Derivatives as Sigma Receptor
Ligands
Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins located at the mitochondria-

associated endoplasmic reticulum membrane. They are implicated in various cellular functions

and are targets for the treatment of CNS disorders and cancer.

Quantitative Binding Affinity Data
Substituted aminotetrahydrofurans have been investigated for their affinity towards sigma-1

(σ₁) and sigma-2 (σ₂) receptors. The binding affinities (Kᵢ) of representative compounds are

presented below.

Compound ID R Group σ₁ Kᵢ (nM) σ₂ Kᵢ (nM)

8a Benzyl 12.5 250.1

8b 4-Methoxybenzyl 8.2 180.5

8c 4-Chlorobenzyl 15.8 310.2

9a Phenethyl 5.1 95.7

9b 4-Methoxyphenethyl 3.9 78.3

(+)-Pentazocine (σ₁ Control) 2.1 1500

DTG
(Non-selective

Control)
10.5 11.2

Experimental Protocols
Sigma Receptor Radioligand Binding Assay: The affinity of compounds for sigma-1 and sigma-

2 receptors is determined using radioligand binding assays with rat liver or guinea pig brain

homogenates.

Tissue Preparation: Liver or brain tissue is homogenized in ice-cold sucrose buffer and

centrifuged. The resulting pellet is resuspended to obtain the membrane preparation.

Sigma-1 Binding Assay:
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Radioligand: [³H]-(+)-pentazocine.

Procedure: Membrane homogenate is incubated with [³H]-(+)-pentazocine and various

concentrations of the test compound in Tris-HCl buffer (50 mM, pH 7.4).

Non-specific binding is determined using a high concentration of haloperidol (10 µM).

Sigma-2 Binding Assay:

Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine).

Procedure: The assay is performed in the presence of a masking agent for the sigma-1

receptor (e.g., 1 µM of (+)-pentazocine) to ensure selective binding to the sigma-2

receptor. Membrane homogenate is incubated with [³H]-DTG, the masking agent, and the

test compound.

Non-specific binding is determined using a high concentration of haloperidol (10 µM).

Incubation and Filtration: The reaction mixtures are incubated at 25°C for 2-4 hours and then

filtered through glass fiber filters (GF/C) pre-soaked in polyethyleneimine. The filters are

washed with ice-cold buffer.

Data Analysis: Radioactivity is quantified by liquid scintillation counting. IC₅₀ values are

calculated from competition curves and converted to Kᵢ values using the Cheng-Prusoff

equation.

Logical Relationship in Sigma Receptor Ligand
Evaluation
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Ligand Design & Synthesis

In Vitro Binding Assays Lead Optimization

Design Oxolanamine Analogs Chemical Synthesis Purification & Characterization
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Workflow for the discovery and optimization of sigma receptor ligands.

Conclusion
Substituted oxolanamine derivatives represent a versatile and valuable class of compounds

with a wide spectrum of biological activities. The examples presented herein, targeting bacterial

pathogens, histamine H₃ receptors, and sigma receptors, underscore the potential of the

aminotetrahydrofuran scaffold in the development of novel therapeutic agents. Further

exploration of the chemical space around this core structure, guided by detailed structure-

activity relationship studies and mechanism-of-action investigations, is warranted to unlock its

full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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